molecular formula C9H7F4IO2 B14759183 2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene

2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B14759183
M. Wt: 350.05 g/mol
InChI Key: AMVRZHLIVQSCTN-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes fluorine, iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of methoxymethoxy and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxymethoxy group can also affect its solubility and reactivity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-iodo-3-(methoxymethoxy)benzene
  • 2-Fluoro-1-iodo-3-(3-methoxy-1-propyn-1-yl)benzene
  • 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene

Uniqueness

2-Fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various applications compared to its similar counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H7F4IO2

Molecular Weight

350.05 g/mol

IUPAC Name

2-fluoro-1-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F4IO2/c1-15-4-16-8-5(9(11,12)13)2-3-6(14)7(8)10/h2-3H,4H2,1H3

InChI Key

AMVRZHLIVQSCTN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1F)I)C(F)(F)F

Origin of Product

United States

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